
4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid
Vue d'ensemble
Description
4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid, also known as FPCB, is a boronic acid derivative . It has a molecular weight of 251.07 . The compound is used in scientific experiments due to its unique properties.
Synthesis Analysis
The synthesis of this compound involves several raw materials such as 4-Carboxyphenylboronic acid, Acetonitrile, 1-Hydroxybenzotriazole, 2,2’-Azobis (2-methylpropionitrile), N,N-Dimethylformamide, 4-Vinylbenzyl chloride, Styrene, Piperidine, Divinylbenzene, and N,N’-Diisopropylcarbodiimide .Molecular Structure Analysis
The InChI code for this compound is1S/C12H15BFNO3/c14-11-5-4-9 (13 (17)18)8-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Cancer Research Applications
One significant area where derivatives similar to 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid find applications is in cancer research. For example, compounds structurally related to this chemical have been studied for their potential to inhibit Aurora kinase A, which plays a pivotal role in cell division and is a target for cancer therapy. Such inhibitors can be crucial in developing treatments for various cancers by targeting the cell cycle and mitosis mechanisms (ロバート ヘンリー,ジェームズ, 2006).
Antifungal Activity
Compounds related to this compound, such as 3-piperazine-bis(benzoxaborole) and its boronic acid analogue, have been investigated for their fungicidal activity. Studies have demonstrated that these compounds exhibit significant inhibitory activity against various filamentous fungi, highlighting their potential as antifungal agents. This is particularly relevant for developing treatments against fungal infections that are resistant to standard antibiotics (D. Wieczorek et al., 2014).
Neuropharmacology
The synthesis of neuroleptic agents, which are crucial in studying and treating mental disorders, has also been explored using compounds bearing a close resemblance to this compound. These compounds have been synthesized for use in metabolic studies, contributing to our understanding of neuroleptic drugs' pharmacokinetics and pharmacodynamics (I. Nakatsuka et al., 1981).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active site .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In these reactions, boronic acids act as nucleophiles, transferring organic groups from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction, which can lead to the formation of biologically active compounds .
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions suggests it may contribute to the synthesis of various biologically active compounds .
Action Environment
It is known that boronic acids are generally stable and environmentally benign
Analyse Biochimique
Biochemical Properties
4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process . Additionally, this compound can interact with enzymes and proteins that have boronic acid binding sites, potentially inhibiting their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The compound’s impact on cell signaling pathways can result in changes in gene expression, affecting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s boronic acid group is essential for these interactions, as it forms reversible covalent bonds with diols and other nucleophiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to inhibit specific enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit enzymes that play a role in metabolic flux, leading to changes in metabolite levels . These interactions can affect the overall metabolic balance within cells, highlighting the compound’s potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function can be influenced by its localization, making it a valuable tool for studying subcellular processes.
Propriétés
IUPAC Name |
[4-fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRYZTKUVJDPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660217 | |
| Record name | [4-Fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-30-4 | |
| Record name | [4-Fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)
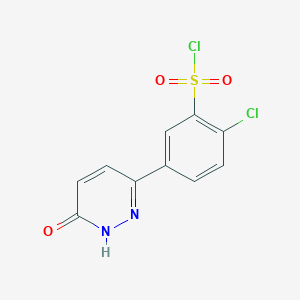

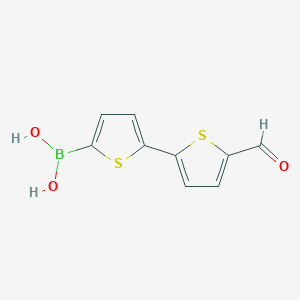
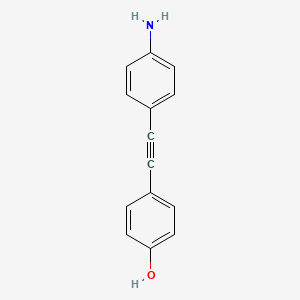
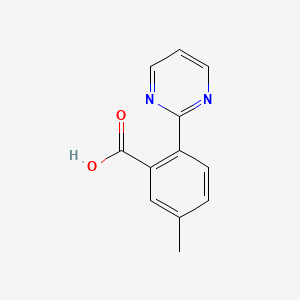
![[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B1437189.png)



![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1437198.png)
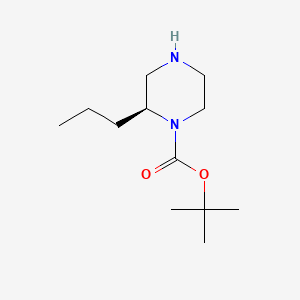
![Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid](/img/structure/B1437200.png)

